molecular formula C23H39NO B15173749 13-Methyl-n-(2-phenylethyl)tetradecanamide CAS No. 921607-14-9

13-Methyl-n-(2-phenylethyl)tetradecanamide

Cat. No.: B15173749
CAS No.: 921607-14-9
M. Wt: 345.6 g/mol
InChI Key: FCQIQDUWTDUYLC-UHFFFAOYSA-N
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Description

13-Methyl-N-(2-phenylethyl)tetradecanamide is a complex organic compound characterized by its long carbon chain and phenylethyl group. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. The presence of the phenylethyl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyl-N-(2-phenylethyl)tetradecanamide typically involves the reaction of 13-methyltetradecanoic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 13-Methyl-N-(2-phenylethyl)tetradecanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: The phenylethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Substituted phenylethyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 13-Methyl-N-(2-phenylethyl)tetradecanamide is used as a building block for synthesizing more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of lipid metabolism and cell signaling pathways. Its unique structure allows it to interact with various biological targets.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a precursor for drug development, especially in the treatment of metabolic disorders.

Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 13-Methyl-N-(2-phenylethyl)tetradecanamide exerts its effects involves its interaction with specific molecular targets. The phenylethyl group can bind to receptors or enzymes, influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, whether in biological systems or industrial applications.

Comparison with Similar Compounds

  • N-(2-phenylethyl)butanamide: A shorter chain amide with similar phenylethyl group.

  • N-(2-phenylethyl)hexadecanamide: A longer chain amide with a similar structure.

Uniqueness: 13-Methyl-N-(2-phenylethyl)tetradecanamide stands out due to its specific methyl group at the 13th carbon position, which can influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

921607-14-9

Molecular Formula

C23H39NO

Molecular Weight

345.6 g/mol

IUPAC Name

13-methyl-N-(2-phenylethyl)tetradecanamide

InChI

InChI=1S/C23H39NO/c1-21(2)15-11-8-6-4-3-5-7-9-14-18-23(25)24-20-19-22-16-12-10-13-17-22/h10,12-13,16-17,21H,3-9,11,14-15,18-20H2,1-2H3,(H,24,25)

InChI Key

FCQIQDUWTDUYLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

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